molecular formula C11H11NO3 B13749078 3-Propargyloxyphenyl-N-methyl-carbamate CAS No. 3692-90-8

3-Propargyloxyphenyl-N-methyl-carbamate

Cat. No.: B13749078
CAS No.: 3692-90-8
M. Wt: 205.21 g/mol
InChI Key: QEAULWXPIOSTCA-UHFFFAOYSA-N
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Description

3-Propargyloxyphenyl-N-methyl-carbamate is a chemical compound belonging to the carbamate family. Carbamates are widely known for their applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a propargyloxy group attached to a phenyl ring, which is further linked to an N-methyl-carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propargyloxyphenyl-N-methyl-carbamate typically involves the reaction of 3-hydroxyphenyl-N-methyl-carbamate with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Propargyloxyphenyl-N-methyl-carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Propargyloxyphenyl-N-methyl-carbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Propargyloxyphenyl-N-methyl-carbamate is unique due to the presence of the propargyloxy group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other carbamate compounds and may contribute to its specific applications and effects .

Properties

3692-90-8

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

(3-prop-2-ynoxyphenyl) N-methylcarbamate

InChI

InChI=1S/C11H11NO3/c1-3-7-14-9-5-4-6-10(8-9)15-11(13)12-2/h1,4-6,8H,7H2,2H3,(H,12,13)

InChI Key

QEAULWXPIOSTCA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC(=C1)OCC#C

Origin of Product

United States

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